
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid
Overview
Description
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a carboxylic acid at position 5. The 4-pyridyl moiety at position 2 introduces aromatic and hydrogen-bonding properties, which are critical for interactions in biological or catalytic systems.
Biological Activity
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8N2O2S
- Molecular Weight : 220.25 g/mol
- Melting Point : 290 - 313 °C
- Solubility : Approximately 2.5 mg/ml in polar solvents like dimethylformamide and dimethyl sulfoxide.
The compound features a thiazole ring fused with a pyridine moiety, which contributes to its chemical reactivity and biological activity. The presence of nitrogen and sulfur atoms enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/ml |
Escherichia coli | 64 µg/ml |
Pseudomonas aeruginosa | 128 µg/ml |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It is believed to inhibit specific enzymes involved in inflammatory pathways, which may provide therapeutic benefits in conditions characterized by inflammation .
Case Study: Inhibition of COX Enzymes
In a study examining the inhibition of cyclooxygenase (COX) enzymes, this compound demonstrated a dose-dependent inhibition profile, with IC50 values comparable to established anti-inflammatory drugs.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown the ability to inhibit cell proliferation in several cancer cell lines, suggesting its utility as a lead compound in cancer therapy.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15.3 |
MCF-7 (Breast Cancer) | 12.8 |
A549 (Lung Cancer) | 18.6 |
A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole and pyridine moieties could enhance cytotoxic activity against specific cancer types .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been shown to bind effectively to various enzymes, including those involved in metabolic pathways.
- Molecular Interactions : It interacts with cellular receptors and signaling pathways, influencing gene expression and cellular metabolism .
- Reactive Oxygen Species Modulation : The compound may reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage .
Scientific Research Applications
Structure and Composition
The molecular formula of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is with a molecular weight of approximately 220.25 g/mol. Its structure includes both nitrogen atoms from the pyridine and thiazole rings, which facilitate coordination with metal ions, enhancing its utility in various chemical applications .
Solubility
This compound is soluble in organic solvents such as DMSO and dimethylformamide, with a solubility of approximately 2.5 mg/ml in DMSO . For aqueous solutions, it is recommended to first dissolve the compound in DMSO before dilution with an aqueous buffer to achieve optimal solubility .
Pharmaceutical Chemistry
- Drug Development : this compound is utilized as a synthetic intermediate in the development of pharmaceuticals. Its structural properties allow for modifications that can lead to new therapeutic agents targeting various diseases .
- Antidiabetic Properties : Research has indicated that thiazole derivatives similar to this compound exhibit protective effects against diabetes mellitus (DM). A study demonstrated that derivatives can ameliorate insulin sensitivity and hyperlipidemia in diabetic models, suggesting potential applications in treating Type 2 diabetes . The compound's antioxidant and anti-inflammatory properties are believed to contribute to these effects.
Coordination Chemistry
The presence of nitrogen atoms in the compound allows it to form complexes with metal ions, making it valuable in coordination chemistry. Such complexes can be utilized for catalysis or as sensors in various chemical reactions .
Materials Science
In materials science, this compound can function as a building block for creating novel materials with specific electronic or optical properties. Its ability to coordinate with metals enhances its potential for developing advanced materials used in electronics and photonics .
Case Study 1: Antidiabetic Activity
A study investigated the pharmacological effects of a thiazole derivative related to this compound on streptozotocin-induced diabetic rats. The results indicated significant improvements in serum glucose levels, lipid profiles, and oxidative stress markers after administration of the compound over four weeks. Histopathological examinations showed normalization of pancreatic islet morphology, reinforcing its potential as a therapeutic candidate for Type 2 diabetes .
Case Study 2: Coordination Complexes
Research has explored the formation of coordination complexes using this compound with various metal ions. These complexes exhibited unique catalytic properties in organic transformations, showcasing the compound's versatility beyond pharmaceutical applications. The ability to tune the electronic properties through metal coordination opens avenues for further research into catalytic processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis to the carboxylic acid. For example, substituted ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates are prepared from nitriles and ethyl 2-bromoacetoacetate under reflux conditions. Hydrolysis with sodium hydroxide yields the carboxylic acid intermediate. Optimize yields by controlling reaction temperature (80–100°C) and using coupling reagents like HATU or EDCI for amidation steps .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Recrystallization from ethyl acetate or DMF/acetic acid mixtures improves purity .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodology : Use a combination of:
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
- NMR : Assign signals for the pyridyl (δ 8.2–8.6 ppm, aromatic protons) and thiazole rings (δ 2.5 ppm for methyl group).
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 263).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtained .
Q. What solvents and conditions are suitable for recrystallization to achieve high purity?
- Methodology : Recrystallize from polar aprotic solvents like DMF or acetic acid, which dissolve the compound at elevated temperatures but precipitate it upon cooling. For derivatives, use mixtures of ethyl acetate/hexane (3:1) to remove unreacted starting materials .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Simulate UV-Vis spectra for comparison with experimental data.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior .
Q. How do substituents on the pyridyl or thiazole rings influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodology :
Synthesize derivatives with substituents at the 4-pyridyl position (e.g., electron-withdrawing groups like -NO₂ or -CF₃) or thiazole methyl group.
Test in vitro bioactivity (e.g., enzyme inhibition assays).
Use multivariate statistical analysis (e.g., PCA) to correlate substituent properties (Hammett constants, logP) with activity.
- Example : In a study on thiazole carboxamides, bulkier substituents at the pyridyl ring reduced solubility but increased target binding affinity .
Q. How can contradictory spectral data (e.g., NMR shifts in different solvents) be reconciled?
- Methodology :
- Solvent Effects: Compare DMSO-d₆ (which hydrogen-bonds with carboxylic acid) vs. CDCl₃ (non-polar). Carboxylic acid protons may appear as broad singlets in DMSO-d₆ but disappear in CDCl₃ due to deprotonation.
- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility.
- Cross-Validate: Combine with IR (to confirm protonation state) and computational NMR predictions .
Q. What strategies are effective in optimizing the compound’s stability under physiological conditions?
- Methodology :
- pH Stability : Test degradation kinetics in buffers (pH 1–10) via HPLC. Carboxylic acid derivatives are prone to decarboxylation at low pH.
- Light/Temperature : Store lyophilized samples at -20°C in amber vials to prevent photodegradation.
- Prodrug Approach : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to enhance stability in acidic environments .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structurally related thiazole derivatives and their characteristics:
Analysis of Substituent Effects on Activity
Xanthine Oxidase (XO) Inhibition
- Febuxostat: The 3-cyano-4-isobutoxyphenyl group at position 2 enhances XO binding via hydrophobic and hydrogen-bonding interactions, yielding an IC50 of ~7.3 nM .
- Indole-Thiazole Derivatives : Substitution with a nitro-isopropoxy-indole moiety (e.g., 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid) achieves potent XO inhibition (IC50: 5.1 nM) and in vivo uric acid reduction (43% at 10 mg/kg) .
- Target Compound : The 4-pyridyl group may offer weaker XO inhibition compared to bulky aryl groups (e.g., indole or phenyl derivatives) due to reduced hydrophobic interactions.
Antidiabetic and Metabolic Effects
Properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIPVXWDQQHMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363285 | |
Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144060-98-0 | |
Record name | 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144060-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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